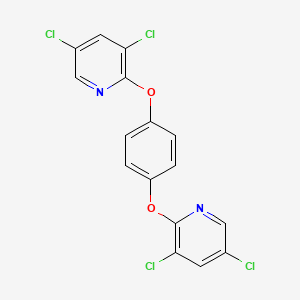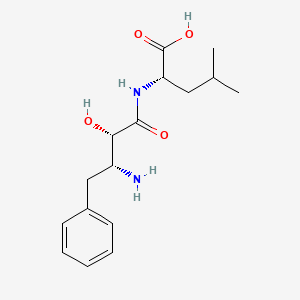
Bestatin
Übersicht
Beschreibung
[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a peptide.
[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a natural product found in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.
Wissenschaftliche Forschungsanwendungen
Immunmodulatorisches Adjuvans in Impfstoffen
Bestatin wurde als ein potentes immunmodulatorisches kleines Molekül gefunden, das als Adjuvans in viralen Impfstoffen robuste und lang anhaltende Immunantworten auslöst . Es wurde als ein neuartiges kleines Moleküladjuvans für inaktivierte Maul- und Klauenseuche (FMD)-Impfstoffe untersucht. Der mit this compound formulierte FMD-Impfstoff verbesserte die frühe, mittlere und insbesondere die langfristige Immunität bei Versuchstieren (Mäusen) und Zieltieren (Schweinen) .
Behandlung von Brustkrebs
This compound dient als adjuvante Chemotherapie und löst Apoptose in Krebszellen aus . Es wurde auf seine Wirkungen auf sortierte Brustkrebsstammzellen (BCSCs) aus Brustkrebszelllinien untersucht. Die Ergebnisse zeigten, dass this compound die Migration und Proliferation von Brustkrebszellen hemmt, indem es die Stammzelleneigenschaften von BCSCs sowohl in vitro als auch in vivo reduziert .
Regulierung des Immunsystems
This compound wurde als Werkzeug zur Aufklärung der physiologischen Rolle einiger Säugetier-Exopeptidasen bei der Regulation des Immunsystems eingesetzt .
Tumorwachstum und -invasion
Es wurde festgestellt, dass this compound eine Rolle beim Wachstum von Tumoren und ihrer Invasion in das umgebende Gewebe spielt .
Abbau von zellulären Proteinen
This compound wurde zur Untersuchung des Abbaus von zellulären Proteinen verwendet .
Hämatopoetischer Stimulator und Restaurator
This compound wurde als ein panhämatopoetischer Stimulator und Restaurator identifiziert .
Inhibitor von natürlichen Opioidpeptiden
Es wurde festgestellt, dass this compound mehrere natürliche Opioidpeptide hemmt .
Steigerung der Proliferation von normalem menschlichem Knochenmark
This compound wurde als Immunmodulator zur Steigerung der Proliferation von normalem menschlichem Knochenmark zur Bildung von CFU-GM-Kolonien eingesetzt .
Wirkmechanismus
Target of Action
Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in various physiological processes, including protein degradation, immune response modulation, and cell signaling .
Mode of Action
This compound exerts its effects by binding to its target enzymes and inhibiting their activity . As a competitive inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction . This interaction leads to changes in cellular processes that these enzymes are involved in, such as protein degradation and immune response .
Biochemical Pathways
The inhibition of aminopeptidases by this compound affects several biochemical pathways. For instance, it has been shown to reduce the stemness of breast cancer stem cells (BCSCs) by regulating the cell cycle, leading to increased cell apoptosis and decreased cell proliferation . Moreover, this compound has been found to protect endopeptides against catabolism, exhibiting analgesic activity .
Pharmacokinetics
The pharmacokinetics of this compound in mice are dependent on the route of administration . It has a short half-life (1.69 min t1/2 α and 12.8 min t1/2 β), but a high initial serum level following intravenous administration . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), this compound has longer half-lives . The maximum area under the curve (concentration×time), which is indicative of the drug’s bioavailability, occurs following intravenous and intramuscular administration .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs . In addition, it triggers apoptosis in cancer cells . This compound also enhances the immune response, as evidenced by its use as an adjuvant in viral vaccines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including pH and the presence of other molecules, can affect the binding of this compound to its target enzymes. Additionally, the drug’s therapeutic activity is associated with its pharmacokinetics, requiring aggressive (either daily or twice daily injection, especially following oral administration) and high-dose administration due to its brief serum half-life .
Biochemische Analyse
Biochemical Properties
Bestatin interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can affect numerous biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been found to inhibit the migration and proliferation of cells by reducing the stemness of breast cancer stem cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of aminopeptidases, thereby inhibiting their activity. This can lead to changes in protein degradation processes within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein degradation. It interacts with aminopeptidases, which are enzymes involved in the final stages of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell .
Subcellular Localization
It’s known that this compound can interact with aminopeptidases located in various compartments within the cell, potentially affecting its activity or function .
Eigenschaften
CAS-Nummer |
58970-76-6 |
|---|---|
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
VGGGPCQERPFHOB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Aussehen |
White solid powder |
| 58970-76-6 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-amino-2-hydroxy-4-phenylbutyryl-L-leucine bestatin bestatin, (D-Leu)-(R-(R*,R*))-isomer bestatin, (D-Leu)-(R-(R*,S*))-isomer bestatin, (D-Leu)-(S-(R*,S*))-isomer bestatin, (L-Leu)-(R-(R*,R*))-isomer bestatin, (L-Leu)-(R-(R*,S*))-isomer bestatin, (L-Leu)-(S-(R*,R*))-isomer bestatin, (L-Leu)-(S-(R*,S*))-isomer, hydrochloride ubenimex |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


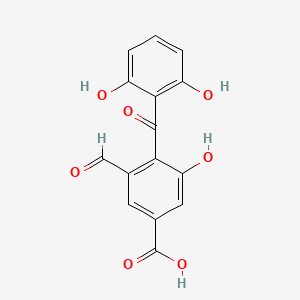
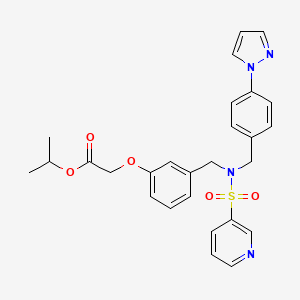
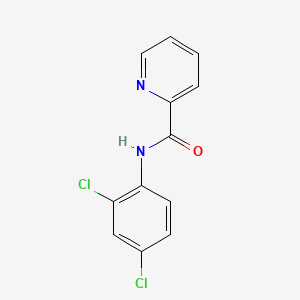
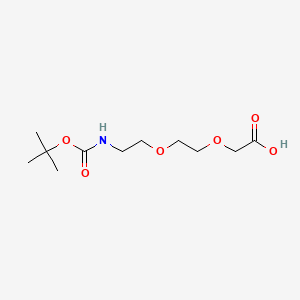
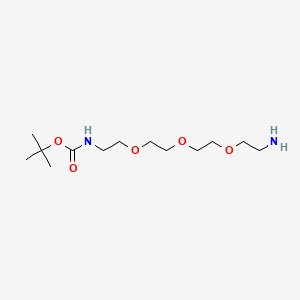
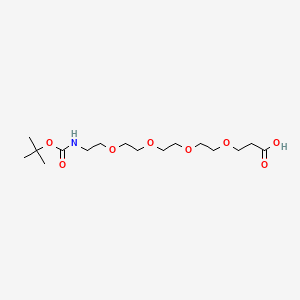
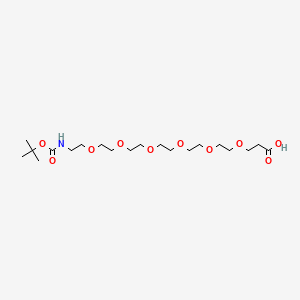
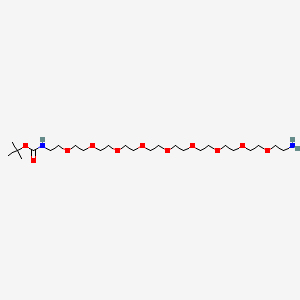

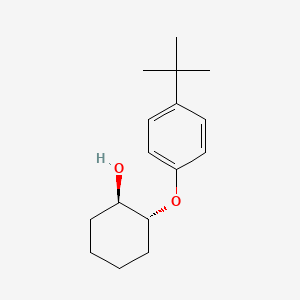
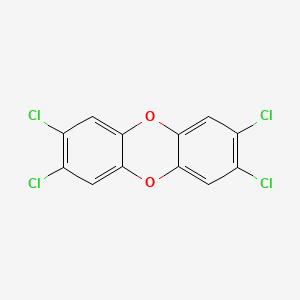
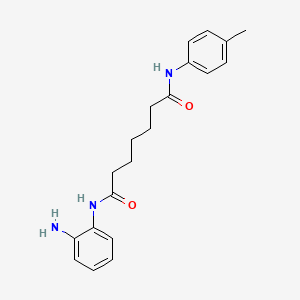
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)
